N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide
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Overview
Description
N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide is a compound that belongs to the class of organic compounds known as phenyl-1,2,4-triazoles. These compounds are characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms. The triazole ring is known for its versatility and is found in various pharmaceuticals and biologically active molecules .
Preparation Methods
The synthesis of N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide typically involves multi-step synthetic routes. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde to form an intermediate, which is then subjected to cyclization and dehydration processes to yield the desired triazole derivative . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer agent, with studies indicating its ability to inhibit the proliferation of cancer cells . Additionally, it is used in the development of new pharmaceuticals and agrochemicals due to its versatile biological activities .
Mechanism of Action
The mechanism of action of N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain kinases involved in cancer cell proliferation . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
N-{[3-(4H-1,2,4-triazol-3-yl)phenyl]methyl}prop-2-enamide can be compared with other similar compounds, such as fluconazole, voriconazole, and trazodone, which also contain the 1,2,4-triazole ring . These compounds share similar biological activities, such as antifungal and antidepressant properties, but differ in their specific applications and molecular structures. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
N-[[3-(1H-1,2,4-triazol-5-yl)phenyl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O/c1-2-11(17)13-7-9-4-3-5-10(6-9)12-14-8-15-16-12/h2-6,8H,1,7H2,(H,13,17)(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCVUBCVBGCFSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=CC=C1)C2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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